molecular formula C22H26N4O2S B2950697 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631855-54-4

2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

货号: B2950697
CAS 编号: 631855-54-4
分子量: 410.54
InChI 键: XEXPMJUKLXAMDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a pyrimidoquinoline derivative characterized by a complex heterocyclic framework. Its structure includes:

  • 8,8-Dimethyl substituents, which introduce steric hindrance and influence conformational stability.
  • A pyridin-4-yl group at position 5, providing hydrogen-bonding capability and aromatic π-π stacking interactions.
  • A fused tetracyclic system with two ketone moieties (4,6-dione), likely affecting electronic properties and solubility.

Pyrimidoquinoline derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive natural products and synthetic pharmaceuticals.

属性

IUPAC Name

2-butylsulfanyl-8,8-dimethyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-4-5-10-29-21-25-19-18(20(28)26-21)16(13-6-8-23-9-7-13)17-14(24-19)11-22(2,3)12-15(17)27/h6-9,16H,4-5,10-12H2,1-3H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXPMJUKLXAMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=NC=C4)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS# 631855-54-4) is a member of the pyrimidoquinoline family. This class of compounds has garnered interest due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its potential as an anticancer agent and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O2SC_{22}H_{26}N_{4}O_{2}S with a molecular weight of 410.5 g/mol. The structural features include a pyridine ring and a tetrahydropyrimidoquinoline core, which are significant for its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrimidoquinoline exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have highlighted the potential of pyrimidoquinoline derivatives in inhibiting cancer cell growth. The compound has been evaluated for its cytotoxicity against various cancer cell lines.

Anticancer Mechanisms

  • Inhibition of Growth Factor Receptors : The compound has shown promising results as an inhibitor of epidermal growth factor receptors (EGFR) and human epidermal growth factor receptor 2 (HER2). For instance, compounds within the same family have demonstrated IC50 values ranging from 0.052 µM to 0.164 µM against HER2 .
  • Cell Cycle Arrest and Apoptosis : The most active derivatives have been reported to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells. For example, one study reported a 60-fold increase in apoptosis compared to untreated controls .
  • Metastasis Inhibition : In addition to direct cytotoxic effects, certain derivatives have been shown to reduce cancer cell infiltration and metastasis by significant percentages .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

Compound Cell Line IC50 (µM) Mechanism
Compound 4lMCF-71.62EGFR/HER2 inhibition; apoptosis induction
Compound 4dMCF-72.67Cell cycle arrest
Compound 4iMCF-76.82Metastasis reduction

These results indicate that modifications to the pyrimidoquinoline structure can significantly enhance anticancer efficacy.

Pharmacological Properties

Beyond anticancer effects, pyrimidoquinolines are noted for other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit moderate antimicrobial properties against various bacterial strains .
  • Antiviral Potential : Recent studies suggest that quinoline derivatives can inhibit viral replication processes .

相似化合物的比较

Key Observations:

Substituent Effects on Polarity: The pyridin-4-yl group in the target compound enhances polarity compared to 4-nitrophenyl (electron-withdrawing) and 4-methylphenyl (electron-donating) analogs .

Butylsulfanyl vs. benzylsulfanyl groups alter lipophilicity, with the latter increasing aromatic bulk .

Thermal Stability :

  • The 2,4-dichlorophenyl analog exhibits a high melting point (340°C), attributed to halogen bonding and rigid substituents . Data gaps for other compounds limit further thermal comparisons.

常见问题

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of pyrimidoquinoline derivatives often involves cyclocondensation reactions. For example, ultrasound-assisted methods using Fe(DS)₃ (a Lewis acid-surfactant catalyst) significantly reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields (up to 92%) compared to traditional thermal methods . Key parameters include solvent choice (e.g., ethanol/water mixtures), temperature (60–80°C), and catalyst loading (5–10 mol%). Spectral characterization (¹H/¹³C NMR, IR) confirms structural integrity, with carbonyl stretches at ~1700 cm⁻¹ and pyridine ring protons resonating at δ 6.5–7.5 ppm .

Q. How should researchers approach the spectroscopic characterization of this compound?

A multi-technique approach is critical:

  • IR spectroscopy : Identify carbonyl (C=O) and sulfanyl (C-S) groups at 1680–1720 cm⁻¹ and 600–700 cm⁻¹, respectively .
  • NMR : Pyridin-4-yl protons appear as doublets (δ ~8.5 ppm), while the butylsulfanyl chain shows methylene/methyl signals at δ 1.2–3.0 ppm .
  • Elemental analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What preliminary assays are recommended to evaluate biological activity?

Screen for enzyme inhibition (e.g., kinases, cytochrome P450) using fluorescence-based assays or microbial growth inhibition (e.g., E. coli, S. aureus) at concentrations of 10–100 µM. Structure-activity relationship (SAR) studies suggest that the pyridin-4-yl and sulfanyl groups enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target specificity?

Adapt-cMolGPT, a generative AI model, predicts substituent effects on binding affinity. For example:

  • Docking simulations : Replace the butylsulfanyl group with shorter chains (e.g., methyl) to reduce steric hindrance in kinase targets.
  • ADMET prediction : Calculate logP values to optimize solubility (target logP < 3.5) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

If conflicting results arise (e.g., antimicrobial vs. cytotoxic effects):

  • Dose-response curves : Test across a wider concentration range (0.1–200 µM) to identify therapeutic windows.
  • Off-target profiling : Use high-throughput screening (HTS) to rule out nonspecific interactions .

Q. How does the compound’s environmental fate impact ecotoxicological risk assessments?

Follow protocols from Project INCHEMBIOL :

  • Degradation studies : Expose to UV light/pH variations (pH 4–9) to simulate abiotic degradation.
  • Bioaccumulation : Measure partition coefficients (log Kₒw) in aquatic organisms (e.g., Daphnia magna).

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Plasma stability assay : Incubate in human plasma (37°C, 24 hours) and monitor degradation via HPLC.
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., sulfoxide derivatives) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。